molecular formula C8H17N3 B1432584 {1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine CAS No. 1507918-33-3

{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine

Cat. No. B1432584
M. Wt: 155.24 g/mol
InChI Key: XHAUNLNGFVMFRR-UHFFFAOYSA-N
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Description

“{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine” is a chemical compound with the CAS Number: 1507918-33-3 . It has a molecular weight of 155.24 . The IUPAC name for this compound is (1,5-diazabicyclo [3.2.2]nonan-6-yl)methanamine .


Molecular Structure Analysis

The InChI code for “{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine” is 1S/C8H17N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-7,9H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine” is a liquid at room temperature .

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Research on heterocyclic compounds like benzodiazepines and their analogs is vital for discovering new medications against diseases lacking effective treatments, such as certain cancer types and infections caused by multiresistant pathogens. Compounds with a diazepine or triazepine ring fused to five-membered nitrogen heterocycles, akin to the structure of "{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine," have been synthesized and studied for their biological efficacy, highlighting the importance of heterocyclic chemistry in drug development (Földesi, Volk, & Milen, 2018).

Synthetic Methodologies and Biological Significance

1,4-Diazepines, which are structurally related to "{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine," have been actively studied for their synthesis, reactions, and biological significance. These compounds are associated with a wide range of biological activities, making them of interest for pharmaceutical applications. The review on 1,4-diazepines summarizes synthetic routes, chemical reactions, and the biological attributes of these derivatives, indicating their potential in the pharmaceutical industry due to properties like antipsychotic, anxiolytic, and anticancer activities (Rashid et al., 2019).

Synthetic Approaches and Chemical Transformations

The synthetic strategies and chemical transformations of benzodiazepines, including 1,4- and 1,5-benzodiazepines, have been extensively researched. These studies have developed various valuable and significant methods for the synthesis of biologically active moieties. Such research underlines the importance of innovative synthetic approaches in creating compounds with potential therapeutic applications, which could extend to compounds like "{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine" (Teli et al., 2023).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAUNLNGFVMFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1)C(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine
Reactant of Route 2
{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine
Reactant of Route 3
{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine
Reactant of Route 4
{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine
Reactant of Route 5
{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine
Reactant of Route 6
{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine

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